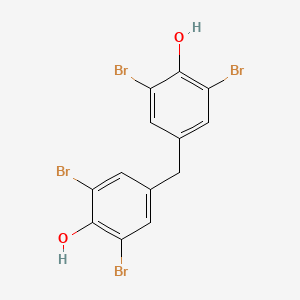![molecular formula C22H26N2O B13736690 Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- CAS No. 41335-35-7](/img/structure/B13736690.png)
Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Cyanobenzylidene)-p-octyloxyaniline is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a cyanobenzylidene group attached to an octyloxyaniline moiety. This compound is known for its liquid crystalline properties, making it a subject of interest in the field of materials science and liquid crystal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Cyanobenzylidene)-p-octyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-octyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(p-Cyanobenzylidene)-p-octyloxyaniline follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Cyanobenzylidene)-p-octyloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
p-Octyloxyaniline and p-cyanobenzaldehyde.Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(p-Cyanobenzylidene)-p-octyloxyaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices due to its liquid crystalline properties.
Mecanismo De Acción
The mechanism of action of N-(p-Cyanobenzylidene)-p-octyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Cyanobenzylidene)-p-hexyloxyaniline
- N-(p-Cyanobenzylidene)-p-butoxybenzylamine
- N-(p-Cyanobenzylidene)-p-methoxybenzylamine
Uniqueness
N-(p-Cyanobenzylidene)-p-octyloxyaniline is unique due to its specific combination of a cyanobenzylidene group and an octyloxyaniline moiety. This combination imparts distinct liquid crystalline properties, making it particularly useful in the development of advanced materials for electronic applications.
Propiedades
Número CAS |
41335-35-7 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
4-[(4-octoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-12-21(13-15-22)24-18-20-10-8-19(17-23)9-11-20/h8-15,18H,2-7,16H2,1H3 |
Clave InChI |
GHEOCRUPTSCQLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


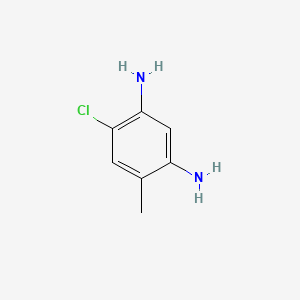

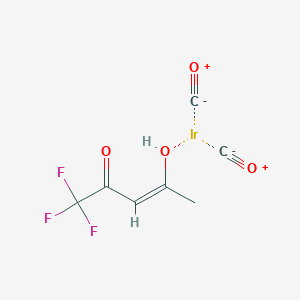
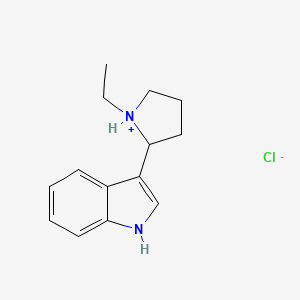



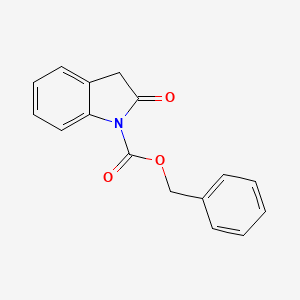
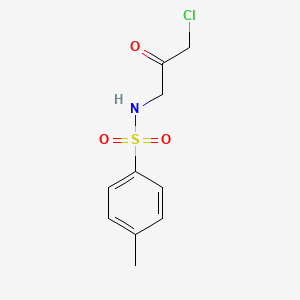
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
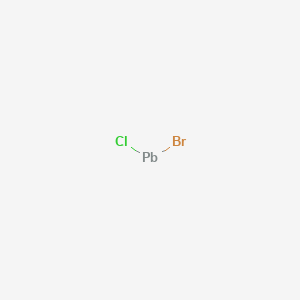
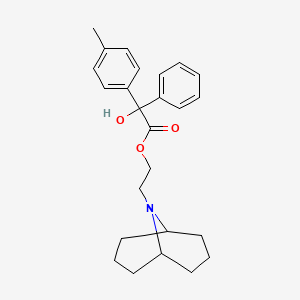
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
